molecular formula C20H17ClFN3O3S B2595173 N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105237-72-6

N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2595173
CAS RN: 1105237-72-6
M. Wt: 433.88
InChI Key: FIGCHQKMYPSRNW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

A study conducted by K. Sunder and Jayapal Maleraju (2013) explored the synthesis of several derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. They found that some derivatives showed significant anti-inflammatory activity, suggesting potential therapeutic applications in this area.

Metabolism and Disposition in Clinical Trials

In a study by Jennifer Q. Dong et al. (2016), they investigated the thiouracil derivative PF-06282999, a structurally related compound. This study provided insights into the metabolism and disposition of such compounds, which are crucial for understanding their pharmacokinetics and potential application in treating cardiovascular diseases.

Imaging Applications in Neuroscience

M. Zhang et al. (2003) conducted research on [18F]FMDAA1106 and [18F]FEDAA1106, radioligands for peripheral benzodiazepine receptors (PBR) that are structurally similar to the compound (Zhang et al., 2003). These studies demonstrate the potential use of such compounds in neuroimaging, particularly in brain regions with high PBR density.

Antimicrobial Activity

Research by M. Krátký, J. Vinšová, and J. Stolaříková (2017) on rhodanine-3-acetic acid derivatives, which are closely related chemically, showed promising results in antimicrobial activity. This suggests that similar compounds, including the one , might have applications in developing new antimicrobial agents.

Potential in Cardiovascular Disease Treatment

Jamie E. Moscovitz et al. (2018) studied PF-06282999, another related compound, for its potential in treating cardiovascular diseases. This research is significant in exploring the applications of such compounds in the medical field, especially in cardiovascular therapeutics.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-28-15-4-2-3-12(7-15)11-29-20-24-14(10-19(27)25-20)9-18(26)23-13-5-6-17(22)16(21)8-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGCHQKMYPSRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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